![molecular formula C5H9N3O B2762892 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1594471-58-5](/img/structure/B2762892.png)
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethynyltrimethylsilane, followed by a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The yield of these reactions can be quite high, sometimes reaching up to 81.6% .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reactions with benzaldehydes to give corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford corresponding pyrazolin-N-thioamides .Scientific Research Applications
Click Chemistry and Triazole Synthesis
The compound’s triazole moiety makes it an interesting candidate for click chemistry reactions. Click chemistry involves efficient, selective, and modular chemical reactions for assembling complex molecules. Researchers use this approach to synthesize libraries of compounds, drug candidates, and functional materials. The alkyne-azide cycloaddition, a prominent click reaction, often employs triazole linkages2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can serve as a precursor in such reactions, leading to diverse triazole derivatives .
Anticancer and Antiproliferative Properties
Triazoles have demonstrated promising anticancer activities. Researchers have synthesized novel compounds by incorporating triazole rings into existing drug scaffolds. For instance, 1,2,3-triazole-tethered benzisoxazoles exhibit notable antiproliferative effects against human acute myeloid leukemia (AML) cells . Investigating the anticancer potential of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol and its derivatives could yield valuable insights.
Metal Coordination and Catalysis
Functionalized triazoles can act as ligands in metal coordination chemistry. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine stabilizes copper(I) complexes, enhancing their catalytic activity in azide-alkyne cycloadditions . Researchers explore similar applications for other triazole-containing compounds, including 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol .
Crystallography and Structural Studies
The crystal structures of six newly synthesized heterocycles, including those derived from 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol , have been confirmed by X-ray crystallography . Such studies provide valuable information about molecular conformations, intermolecular interactions, and packing arrangements.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to interact with β-tubulin . β-tubulin is a protein that plays a crucial role in cell division, making it a potential target for anticancer drugs .
Mode of Action
It is suggested that the triazole moiety in similar compounds interacts with β-tubulin via hydrogen bonding with numerous amino acids . This interaction can disrupt the normal function of β-tubulin, potentially inhibiting cell division .
Biochemical Pathways
Given its potential interaction with β-tubulin, it may affect the microtubule dynamics involved in cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines . For instance, one study suggested that a related compound induced apoptosis in BT-474 cells .
Future Directions
properties
IUPAC Name |
2-(3-methyltriazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(2-3-9)4-6-7-8/h4,9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRCHXXTPDBTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
CAS RN |
1594471-58-5 |
Source
|
Record name | 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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